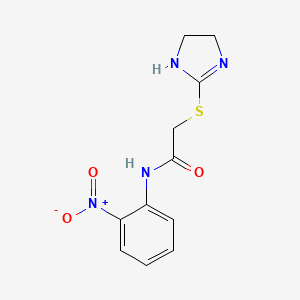![molecular formula C10H16O B12932401 Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
Bicyclo[4.3.1]decan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[431]decan-10-one is an organic compound with the molecular formula C10H16O It is a bicyclic ketone, characterized by its unique structure consisting of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.3.1]decan-10-one can be synthesized through various synthetic routes. One common method involves the [5+2] cycloaddition reaction, which combines an oxidopyrylium intermediate with an alkene to form the bicyclic structure . This reaction is often followed by an intramolecular aldol reaction to construct the final bicyclic ring system.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific temperature and pressure conditions to facilitate the cycloaddition and aldol reactions.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.1]decan-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[4.3.1]decan-10-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Bicyclo[4.3.1]decan-10-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bicyclo[4.3.1]decan-10-one include other bicyclic ketones and related structures, such as:
Bicyclo[4.4.0]decane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[4.2.2]decane: A bicyclic compound with a different ring size and fusion.
Bicyclo[5.2.1]decane: A compound with a larger bicyclic structure.
Uniqueness
This compound is unique due to its specific ring fusion and ketone functional group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
bicyclo[4.3.1]decan-10-one |
InChI |
InChI=1S/C10H16O/c11-10-8-4-1-2-5-9(10)7-3-6-8/h8-9H,1-7H2 |
InChI Key |
SCXIMVZGFMXUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCCC(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)


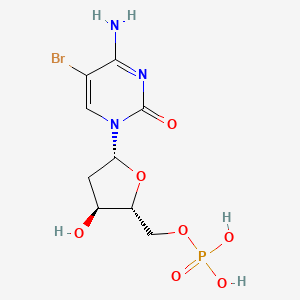


![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)
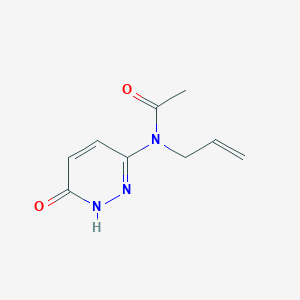
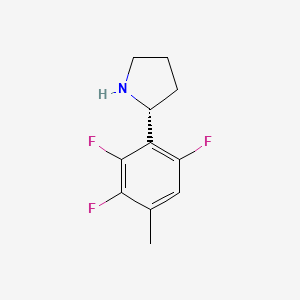
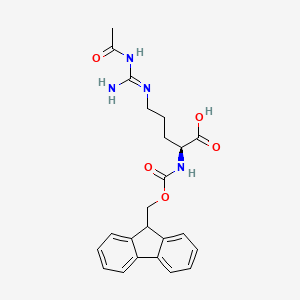

![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
